10-Deacetyltaxol

描述

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLVGQKNNUHXIP-MHHARFCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999763 | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78432-77-6 | |

| Record name | 10-Deacetyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78432-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Deacetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78432-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-DEACETYLPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77R96LJLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crucial Step in Taxol® Biosynthesis: A Technical Guide to the 10-Deacetyltaxol Pathway in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 10-deacetyltaxol, a critical intermediate in the production of the life-saving anti-cancer drug, Taxol® (paclitaxel). The focus of this document is the enzymatic conversion of 10-deacetylbaccatin III to baccatin III, a key reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). This guide will delve into the quantitative aspects of this pathway, detailed experimental protocols for its study, and visual representations of the underlying biological and experimental frameworks. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to advance research and optimize the production of this vital therapeutic agent.

The this compound Biosynthesis Pathway: An Overview

The biosynthesis of Taxol® is a complex, multi-step process that occurs in various species of the yew tree (Taxus). The pathway can be broadly divided into three main stages: the formation of the taxane core, a series of hydroxylations and acylations of the core, and the attachment of the C-13 side chain. The conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III is a pivotal step in the latter stages of this pathway, directly preceding the attachment of the side chain that is crucial for the drug's anti-tumor activity. This acetylation reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).

The semi-synthesis of Taxol® often utilizes 10-DAB as a starting material, which is more readily available from renewable Taxus needles than Taxol® itself. Therefore, a thorough understanding of the DBAT-catalyzed reaction is of significant commercial and scientific interest for improving the efficiency of Taxol® production.

Quantitative Data on the this compound Pathway

The efficiency of the this compound biosynthesis pathway is influenced by various factors, including enzyme kinetics, gene expression levels, and metabolite concentrations. This section presents a summary of the available quantitative data in a structured format to facilitate comparison and analysis.

Enzyme Kinetic Parameters

The kinetic properties of DBAT have been characterized, providing insights into its catalytic efficiency.

| Enzyme | Substrate | Kₘ (μM) | Optimal pH | Reference |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 10 | 7.5 | |

| Acetyl-CoA | 8 | 7.5 |

Table 1: Kinetic Parameters of DBAT from Taxus cuspidata

Gene Expression Analysis

The expression of the DBAT gene is a key regulatory point in the Taxol® biosynthetic pathway. Elicitors, such as methyl jasmonate (MeJA), have been shown to significantly upregulate the transcription of the DBAT gene, leading to increased taxane production.

| Condition | Fold Change in DBAT Expression | Taxus Species | Reference |

| Methyl Jasmonate (250 μM, 72h) | 1.68 | Taxus baccata | |

| Methyl Jasmonate (unspecified concentration) | Up to 19.23-fold (unelicited) vs. 52.79-fold (elicited) for DBTNBT line | Taxus baccata |

Table 2: Relative Expression of the DBAT Gene in Taxus Species in Response to Methyl Jasmonate Elicitation

Metabolite Concentrations in Taxus Cell Cultures

The production of this compound and its derivatives can be significantly enhanced in Taxus cell cultures through the application of elicitors.

| Taxus Species | Condition | 10-deacetylbaccatin III (mg/L) | Baccatin III (mg/L) | Taxol (mg/L) | Reference |

| Taxus baccata | Control | Low (not quantified) | < 1.2 | < 1.2 | |

| Taxus baccata | Coronatine Elicitation | Increased (not quantified) | Increased (not quantified) | ~13.2 | |

| Taxus globosa | Control | Not detected | Not quantified | Not quantified | |

| Taxus globosa | Buthionine + H₂O₂ Elicitation | 1662 µg/g DW | Not quantified | 157 µg/g DW |

Table 3: Taxane Production in Taxus Cell Suspension Cultures

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Enzyme Assay for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)

This protocol is adapted from the method described for the characterization of recombinant DBAT expressed in E. coli.

Materials:

-

Enzyme preparation (crude extract or purified recombinant DBAT)

-

10-deacetylbaccatin III (10-DAB)

-

[¹⁴C]Acetyl-CoA or unlabeled Acetyl-CoA

-

Assay buffer: 25 mM Mopso, pH 7.4

-

Scintillation cocktail

-

Ethyl acetate

-

Silica gel TLC plates

-

HPLC system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of 10-DAB, and [¹⁴C]Acetyl-CoA.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a volume of ethyl acetate.

-

Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper ethyl acetate phase, which contains the acetylated product.

-

Quantification (Radiolabeling):

-

Evaporate the ethyl acetate extract to dryness.

-

Redissolve the residue in a small volume of a suitable solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Product Identification (HPLC):

-

For reactions with unlabeled acetyl-CoA, analyze the ethyl acetate extract by HPLC.

-

Use a C18 column with a suitable mobile phase gradient (e.g., acetonitrile-water).

-

Monitor the elution profile at 227 nm.

-

Compare the retention time and UV spectrum of the product with an authentic baccatin III standard.

-

Extraction and Quantification of Taxanes from Taxus Cell Cultures

This protocol provides a general procedure for the extraction and analysis of taxanes from Taxus cell biomass using HPLC.

Materials:

-

Taxus cell biomass (fresh or lyophilized)

-

Methanol

-

Dichloromethane

-

HPLC system with a C18 column and UV detector

-

Taxane standards (10-DAB, baccatin III, Taxol®)

Procedure:

-

Sample Preparation: Harvest the Taxus cells by filtration and wash with distilled water. Lyophilize the cells to determine the dry weight.

-

Extraction:

-

Grind the lyophilized cells to a fine powder.

-

Extract the powder with methanol (e.g., 1 g of dry cells in 10 mL of methanol) by sonication or shaking for a specified time.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet to ensure complete extraction.

-

Pool the supernatants.

-

-

Liquid-Liquid Partitioning:

-

Evaporate the methanol from the pooled supernatant under reduced pressure.

-

Resuspend the residue in water and partition with an equal volume of dichloromethane.

-

Separate the layers and collect the dichloromethane phase.

-

Repeat the partitioning of the aqueous phase with dichloromethane.

-

Pool the dichloromethane fractions and evaporate to dryness.

-

-

HPLC Analysis:

-

Dissolve the dried extract in a known volume of methanol.

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject a known volume of the filtered solution into the HPLC system.

-

Use a C18 column and a gradient of acetonitrile and water as the mobile phase.

-

Detect the taxanes at 227 nm.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of 10-DAB, baccatin III, and Taxol®.

-

Calculate the concentration of each taxane in the sample based on the peak area and the calibration curve.

-

Cloning and Heterologous Expression of the DBAT Gene

This protocol outlines a general workflow for cloning the DBAT gene from Taxus and expressing it in a heterologous host like E. coli.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Taxus cells, preferably after elicitation with methyl jasmonate to increase DBAT transcript levels.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

2. PCR Amplification of the DBAT Gene:

-

Design primers based on the known DBAT gene sequence from a Taxus species.

-

Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence of the DBAT gene.

-

Analyze the PCR product by agarose gel electrophoresis to confirm the size of the amplicon.

3. Cloning into an Expression Vector:

-

Purify the PCR product.

-

Digest the purified PCR product and a suitable expression vector (e.g., pET vector for E. coli expression) with appropriate restriction enzymes.

-

Ligate the digested DBAT gene into the linearized expression vector.

-

Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning).

-

Select for transformed colonies on an antibiotic-containing medium.

4. Heterologous Expression and Protein Purification:

-

Isolate the recombinant plasmid from a positive clone and transform it into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow the transformed E. coli cells in a suitable culture medium to a desired optical density.

-

Induce the expression of the recombinant DBAT protein with an appropriate inducer (e.g., IPTG).

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) and centrifuge to separate the soluble protein fraction (supernatant) from the insoluble fraction (pellet).

-

Purify the recombinant DBAT protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated).

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the complex biological and experimental processes, this section presents diagrams generated using the DOT language.

The this compound Biosynthesis Pathway

Caption: The core steps of the this compound biosynthesis pathway.

Jasmonate Signaling Pathway Regulating DBAT Expression

Caption: Simplified jasmonate signaling pathway leading to DBAT gene expression.

Experimental Workflow for DBAT Characterization

The Natural Abundance of 10-Deacetyltaxol in Yew Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 10-deacetyltaxol (10-DAB), a critical precursor for the semi-synthesis of the anticancer drug paclitaxel (Taxol®), in various species of the yew tree (Taxus). This document summarizes quantitative data on 10-DAB concentrations, details common experimental protocols for its extraction and analysis, and illustrates the key biosynthetic and experimental pathways.

Introduction

This compound, a complex diterpenoid taxane, is a naturally occurring compound found in yew trees. While it possesses some biological activity, its primary significance lies in its role as a key intermediate in the semi-synthesis of paclitaxel and its analogue, docetaxel. The extraction of 10-DAB from renewable yew biomass, such as needles, offers a more sustainable alternative to the direct harvesting of paclitaxel from the bark of the Pacific yew (Taxus brevifolia), which is often destructive to the tree.[1][2][3] This guide serves as a resource for professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the sourcing, analysis, and utilization of this valuable phytochemical.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly depending on the Taxus species, the specific part of the tree, the geographical location, and even the season.[4][5][6] The following tables summarize the quantitative data reported in the scientific literature.

| Taxus Species | Plant Part | This compound Concentration | Reference |

| Taxus baccata | Needles | 40 µg/g DW | [2] |

| Taxus baccata | Needles | up to 297 mg/kg fresh needles | [7] |

| Taxus baccata | Bark | 1.75 µg/mg | [8] |

| Taxus brevifolia | Leaves | 4 µg/g DW | [2] |

| Taxus chinensis | Needles | 0.01% to 0.02% | [4] |

| Taxus chinensis | Barks | 0.4842 mg/g | [4] |

| Taxus chinensis | Roots | Highest content (not specified) | [4] |

| Taxus cuspidata var. latifolia | Bark | 0.0497% | [5] |

| Taxus cuspidata var. latifolia | Needles | 0.0545% | [5] |

Table 1: Concentration of this compound in Various Taxus Species and Plant Parts. DW = Dry Weight.

| Plant Part | General Trend of this compound Content | Reference |

| Needles | Generally high and a renewable source | [1][2][4] |

| Bark | Variable, often lower than needles for 10-DAB | [4][5] |

| Roots | Can have high concentrations | [4] |

| Seeds | Present | [4] |

| Twigs | Present | [4] |

| Fibres | Lowest content | [4] |

Table 2: General Distribution Trends of this compound in Yew Tree Tissues.

Biosynthesis of this compound

This compound is an intermediate in the complex biosynthetic pathway of paclitaxel. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the taxane skeleton. A series of subsequent hydroxylation and acylation steps, catalyzed by various enzymes, leads to the formation of 10-deacetylbaccatin III. A key final step in the formation of baccatin III, a direct precursor to paclitaxel, is the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III, a reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[9][10][11]

Caption: Biosynthetic pathway leading to 10-Deacetylbaccatin III and Paclitaxel.

Experimental Protocols

The extraction, isolation, and quantification of this compound from yew tree materials involve a multi-step process. The following sections detail the commonly employed methodologies.

Extraction

-

Sample Preparation : Needles, bark, or other tissues are air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is extracted with a polar solvent, most commonly methanol or ethanol.[8][12] This can be performed at room temperature with stirring for several hours or through methods like Soxhlet extraction.

-

Concentration : The resulting crude extract is concentrated under reduced pressure to remove the bulk of the extraction solvent.

Purification and Isolation

A general workflow for the purification and isolation of this compound is depicted below.

Caption: General experimental workflow for the isolation of this compound.

-

Liquid-Liquid Partitioning : The concentrated crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is a water-dichloromethane or water-chloroform mixture.[12] The taxanes, including this compound, typically partition into the organic phase. This step also helps in removing highly polar impurities.

-

Column Chromatography : The organic phase is dried, concentrated, and then subjected to column chromatography. Silica gel is a frequently used stationary phase.[13] A gradient elution with a solvent system such as hexane and ethyl acetate allows for the separation of different taxanes.

-

Preparative High-Performance Liquid Chromatography (HPLC) : For obtaining high-purity this compound, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[8]

-

Crystallization : The fractions containing pure this compound can be further purified by crystallization from an appropriate solvent system.

Quantification

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.

-

Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.[8]

-

Mobile Phase : An isocratic or gradient elution with a mixture of methanol-water or acetonitrile-water is common.[5][8] For example, a 70:30 (v/v) methanol-water mixture has been reported.[8]

-

Flow Rate : A flow rate of around 1.0 mL/min is often used for analytical purposes.[8]

-

Detection : UV detection at approximately 227 nm is standard for taxanes.[8]

-

Quantification : The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for both identification and quantification, providing higher sensitivity and specificity.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy is primarily used for the structural confirmation of the isolated this compound.[8]

Conclusion

This compound is a vital natural product with significant implications for the pharmaceutical industry. Its abundance in the renewable needles of various yew species makes it an attractive starting material for the semi-synthesis of paclitaxel. A thorough understanding of its natural occurrence, biosynthetic pathway, and the experimental protocols for its isolation and quantification is essential for researchers and professionals working on the development of taxane-based anticancer drugs. The data and methodologies presented in this guide provide a foundational resource for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Taxol and related compounds in Korean native yews (Taxus cuspidata) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of taxol from Lasiodiplodia theobromae and biochemical characterization of its 10-deacetylbaccatin III-10-O-acetyltransferase enzyme and evaluation of anticancer activity of enzymatically synthesized baccatin III [etd.iisc.ac.in]

- 12. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 13. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 14. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), this compound, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 10-Deacetyltaxol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-Deacetyltaxol, a significant taxane derivative and a key impurity of Paclitaxel.[1] The information herein is intended to support research, drug development, and quality control activities by providing essential data and standardized experimental methodologies.

Chemical Identity and Structure

This compound, also known as 10-Deacetylpaclitaxel, is a natural taxane diterpenoid isolated from various Taxus species, such as Taxus wallichiana Zucc.[2][3][4] It is structurally analogous to Paclitaxel, differing by the absence of an acetyl group at the C-10 position.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 78432-77-6 | [2][3][4][5][6] |

| Molecular Formula | C45H49NO13 | [5][6][7] |

| Molecular Weight | 811.87 g/mol (also reported as 811.9 g/mol ) | [5][6][7] |

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate | [5][7] |

| Synonyms | 10-Deacetylpaclitaxel, Deacetyltaxol, 10-Desacetyl Paclitaxel | [3][4][5] |

| Appearance | White to off-white powder/crystalline solid | [3][4][5] |

Physicochemical Data

The physicochemical properties of a compound are critical for formulation development, understanding its biological behavior, and establishing analytical methods.

Table 2: Key Physicochemical Parameters

| Parameter | Value | Notes | Source |

| Melting Point | 182-184°C | A related epimer, 7-epi-10-deacetyltaxol, has a reported melting point of 163-170°C. | [3][4] |

| Boiling Point | 959.5°C (Predicted) | at 760 mmHg | [3][4][8] |

| Density | 1.41 g/cm³ (Predicted) | [3][4][8] | |

| pKa | 11.31 ± 0.70 (Predicted) | [8] | |

| Refractive Index | 1.652 (Predicted) | [3][4] | |

| UV/Vis λmax | 227 nm | Measured in ethanol, similar to Paclitaxel. | [6][9] |

Table 3: Solubility Profile

| Solvent | Solubility | Concentration/Conditions | Source |

| DMSO | ≥ 6.25 mg/mL (7.70 mM) | Clear solution. | [2] |

| Dimethylformamide (DMF) | 30 mg/mL | [6] | |

| Ethanol | 30 mg/mL | [6] | |

| Corn Oil | ≥ 6.25 mg/mL (7.70 mM) | In a 10% DMSO, 90% Corn Oil mixture. | [2] |

| Aqueous Buffer (PBS, pH 7.2) | Partially Soluble | Requires initial dissolution in an organic solvent like DMSO. | [6] |

| Chloroform | Slightly Soluble | [8] | |

| Methanol | Slightly Soluble | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

A standard protocol for determining solubility involves the shake-flask method, which measures the distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution (pH 7.4) to determine the distribution coefficient (logD).

Protocol: Shake-Flask Method for LogD Determination

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and n-octanol, pre-saturating each with the other.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the organic and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in each layer using a validated analytical method, such as HPLC-UV.

-

Calculation: The distribution coefficient (LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The melting point is determined using a calibrated melting point apparatus.

Protocol: Melting Point Analysis

-

Sample Preparation: Finely powder a small amount of the dry this compound sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Spectroscopic methods are essential for structural confirmation and purity assessment.

Protocol: LC-MS Analysis

-

System: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), often a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) analyzer.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18, 100 x 3 mm, 2.6 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Detection: UV detection at 227 nm.

-

-

Mass Spectrometry Conditions:

Stability Profile

The stability of this compound is a critical parameter. While specific data for this compound is limited, inferences can be drawn from related taxanes. Baccatin III, a precursor, shows spontaneous deacetylation at the C-10 position under alkaline conditions (e.g., pH 9.0), producing 10-deacetylbaccatin III.[11] This suggests that this compound itself would be relatively stable against further deacetylation at this position but may be susceptible to other degradations, such as epimerization, under alkaline conditions.[11] For long-term storage, it is recommended to keep the compound as a solid at -20°C.[5][8]

Protocol: pH Stability Assessment

-

Sample Preparation: Prepare solutions of this compound in a series of buffered solutions covering a range of pH values (e.g., pH 3, 5, 7, 9).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Biological Activity and Mechanism of Action

Like its parent compound Paclitaxel, this compound exhibits anticancer activity by interacting with microtubules.[5][7] It promotes the polymerization of tubulin and stabilizes the resulting microtubules, inhibiting their depolymerization.[2][3][4] This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

The following diagram illustrates the established signaling pathway for taxane-induced cell cycle arrest.

References

- 1. invivochem.net [invivochem.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 4. tlh.hspchem.com [tlh.hspchem.com]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 78454-17-8 CAS MSDS (7-EPI-10-DEACETYLTAXOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

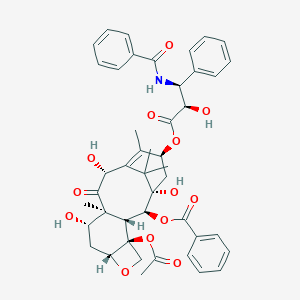

10-Deacetyltaxol structure and chemical formula

An In-depth Technical Guide on 10-Deacetyltaxol: Structure, Properties, and Experimental Protocols

Introduction

This compound is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus)[1][2]. It is a close structural analog of the widely used anticancer drug, Paclitaxel (Taxol®)[1]. Functionally, this compound mimics Paclitaxel's mechanism of action by binding to and stabilizing microtubules. This interference with microtubule dynamics disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, which underlies its antineoplastic activity[1][2][3]. Beyond its own therapeutic potential, this compound is a crucial intermediate in the semi-synthesis of Paclitaxel and its derivatives, making it a compound of significant interest to researchers in medicinal chemistry and drug development.

Chemical Structure and Formula

This compound is a complex diterpenoid characterized by a distinctive taxane core. Its chemical identity is defined by the following properties:

-

IUPAC Name: [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1][2]

-

Synonyms: 10-Deacetylpaclitaxel, Deacetyltaxol, 10-Desacetyl Paclitaxel, 10-DAP[1][2][4]

The structure of this compound is nearly identical to that of Paclitaxel, with the key difference being the absence of an acetyl group at the C10 position of the taxane core, where a hydroxyl group is present instead.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing key data for its characterization and handling.

| Property | Value | Citations |

| Molecular Weight | 811.9 g/mol | [1][2][4] |

| Exact Mass | 811.32039062 Da | [1] |

| Appearance | White Powder | [2] |

| Purity | ≥98% (Commercially available) | [2] |

| Solubility | Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL); Partially soluble in PBS (pH 7.2) | [2][4] |

| UV Maximum (λmax) | 227 nm | [4] |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 13 | |

| Rotatable Bonds | 12 |

Experimental Protocols

Isolation and Purification of Taxanes

A general procedure for the isolation and purification of taxanes like this compound and its precursor 10-deacetylbaccatin III from Taxus species involves several steps.

Protocol:

-

Extraction: Plant material (e.g., bark, needles) is ground and extracted with methanol.[5]

-

Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning with dichloromethane to separate compounds based on polarity.[5]

-

Precipitation: Hexane is added to the dichloromethane fraction to precipitate the taxoids.[5]

-

Chromatographic Separation: The resulting crude taxoid mixture is separated using high-performance liquid chromatography (HPLC). A common method employs a C18 column with an isocratic elution of methanol and water (e.g., 70:30 v/v) at a flow rate of 1 mL/min, with detection at 227 nm.[5] For larger scale purification, preparative HPLC is used.[5]

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and spectrometric techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary method for both identification and quantification. The compound is separated by HPLC and then ionized (e.g., via electrospray ionization - ESI) for mass analysis. In one study, a key product ion at m/z 527 was observed, corresponding to the deacetylation of the Paclitaxel core.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure and confirm stereochemistry. The spectra provide characteristic shifts that can be compared to reference data for positive identification.[5][7][8][9]

Biological Activity and Role in Drug Development

This compound is not merely a precursor but also a biologically active molecule. It exhibits cytotoxicity against various cancer cell lines, including cervical carcinoma, glioblastoma, and neuroblastoma cells.[2][3] Its mechanism, like other taxanes, involves the stabilization of microtubules, which is crucial for cell division.[2][3]

The primary importance of related taxanes, such as 10-deacetylbaccatin III (10-DAB), lies in their role as a starting material for the semi-synthesis of Paclitaxel. This process is more commercially viable than direct extraction of Paclitaxel, which is found in very low concentrations in yew trees.[10][11] The semi-synthetic route often involves the esterification of the C13 hydroxyl group of a baccatin core with a suitable side chain.

Visualization of a Related Synthetic Pathway

The following diagram illustrates a key step in the broader context of taxane synthesis: the enzymatic conversion of 10-Deacetylbaccatin III (10-DAB) to Baccatin III. This reaction is critical for the subsequent semi-synthesis of Paclitaxel and is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).

Caption: Enzymatic acetylation of 10-DAB to Baccatin III by the DBAT enzyme.

References

- 1. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Taxol [www-archiv.fdm.uni-hamburg.de]

- 11. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 10-Deacetyltaxol: A Technical Guide to its Action as a Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of 10-Deacetyltaxol, a significant taxane compound that interferes with microtubule dynamics, a cornerstone of cancer chemotherapy. This document details its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function, offering a comparative perspective with the well-studied parent compound, Paclitaxel (Taxol).

Executive Summary

This compound, a natural analogue of Paclitaxel, exerts its anti-cancer effects by acting as a microtubule-stabilizing agent. Like other taxanes, it binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis. While its core mechanism mirrors that of Paclitaxel, studies indicate a lower cytotoxic potency. This guide synthesizes the current understanding of this compound's function, presenting key data and experimental frameworks relevant to its study.

Molecular Mechanism of Action

Binding to the Tubulin Heterodimer

The primary molecular target of this compound is the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules. The binding site is located within a deep hydrophobic cleft on the interior surface of the microtubule lumen. This site is composed of several secondary structure elements, including helices H1, H6, H7, and the loop between H6 and H7[1]. The binding of taxanes to this pocket is thought to occur after the tubulin dimers have polymerized into microtubules[2][3][4]. The interaction is primarily hydrophobic, but also involves key hydrogen bonds that stabilize the drug-protein complex[1].

While the precise binding conformation of this compound has not been elucidated to the same extent as Paclitaxel, the high structural similarity suggests a comparable binding mode. The key difference lies at the C-10 position of the taxane core, where this compound has a hydroxyl group instead of an acetyl group. Structure-activity relationship studies of taxanes indicate that modifications at the C-7 to C-10 positions are generally well-tolerated without a complete loss of activity, although they can influence the potency[1].

Promotion of Microtubule Polymerization and Stabilization

Unlike other classes of microtubule inhibitors such as the vinca alkaloids which cause microtubule disassembly, this compound promotes the polymerization of tubulin dimers into microtubules, even in the absence of GTP and microtubule-associated proteins (MAPs)[5][6]. The binding of this compound to the β-tubulin subunit within the microtubule lattice induces a conformational change that strengthens both longitudinal and lateral contacts between tubulin dimers[7]. This results in hyper-stabilized microtubules that are resistant to depolymerization by factors such as calcium, cold temperatures, and dilution[8]. This potent stabilization of microtubules effectively freezes the dynamic instability that is crucial for their normal cellular functions[9].

The overall process can be visualized as follows:

Figure 1: Core mechanism of this compound action on microtubules.

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of microtubules by this compound has profound effects on cellular processes, ultimately leading to cell death.

Cell Cycle Arrest at G2/M Phase

Microtubule dynamics are essential for the formation and function of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. The suppression of microtubule dynamics by this compound prevents the proper formation and function of the mitotic spindle. This activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle[8][10]. This mitotic block is a hallmark of taxane activity.

Induction of Apoptosis

Prolonged arrest in mitosis, or aberrant exit from mitosis, triggers the intrinsic apoptotic pathway. Taxol has been shown to induce apoptosis through a p53-independent pathway following mitotic arrest[3]. The apoptotic cascade involves the activation of caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of programmed cell death[4]. The antineoplastic effect of taxanes is largely attributed to this induction of apoptosis in rapidly dividing cancer cells[10].

The signaling pathway from microtubule stabilization to apoptosis is summarized below:

Figure 2: Cellular signaling cascade initiated by this compound.

Quantitative Analysis of Biological Activity

Quantitative data for this compound is less abundant than for Paclitaxel. However, available studies allow for a comparative assessment of its cytotoxicity.

In Vitro Cytotoxicity

Studies have shown that this compound is cytotoxic to various cancer cell lines, although it is generally less potent than Paclitaxel. For instance, in human glioblastoma and neuroblastoma cell lines, this compound was found to be 33-53% less cytotoxic than Paclitaxel at equivalent concentrations.

| Compound | Cell Line | Assay Type | Endpoint | Potency Relative to Paclitaxel | Reference |

| This compound | Human Glioblastoma & Neuroblastoma | MTT Assay | Cytotoxicity | Less potent | |

| Paclitaxel | Human Glioblastoma & Neuroblastoma | MTT Assay | Cytotoxicity | Baseline |

Table 1: Comparative Cytotoxicity of this compound and Paclitaxel.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of established biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Objective: To quantify the ability of this compound to promote tubulin polymerization.

Methodology:

-

Preparation of Reagents:

-

Purified tubulin (e.g., from bovine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

GTP is added to the polymerization buffer to a final concentration of 1 mM.

-

-

Assay Procedure:

-

The reaction is typically performed in a 96-well plate format.

-

Tubulin and polymerization buffer containing GTP are added to the wells.

-

This compound or a vehicle control (DMSO) is added to the respective wells.

-

The plate is incubated at 37°C in a temperature-controlled spectrophotometer.

-

-

Data Acquisition:

-

The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance (turbidity) at 340 nm over time.

-

Readings are taken at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

-

Analysis:

-

The rate and extent of polymerization are determined from the kinetic curves of absorbance versus time.

-

The activity of this compound is compared to that of a positive control (e.g., Paclitaxel) and a negative control (vehicle).

-

The workflow for this assay can be visualized as follows:

Figure 3: Experimental workflow for an in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with a compound.

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

-

Cell Culture and Treatment:

-

Cancer cells (e.g., HeLa, MCF-7) are seeded in culture plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Cells are harvested by trypsinization and washed with PBS.

-

Cells are fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.

-

Fixed cells are stored at -20°C or 4°C until staining.

-

-

Staining:

-

Cells are washed with PBS to remove the ethanol.

-

Cells are resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

The suspension is incubated in the dark to allow for stoichiometric binding of the dye to DNA.

-

-

Flow Cytometry:

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The data is collected for a large number of cells (e.g., 10,000-20,000 events).

-

-

Data Analysis:

-

The DNA content is plotted as a histogram. Cells in G1 phase will have 2N DNA content, while cells in G2 and M phases will have 4N DNA content. Cells in S phase will have an intermediate DNA content.

-

The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

-

An accumulation of cells in the G2/M peak is indicative of a mitotic block induced by this compound.

-

Conclusion

This compound is a potent microtubule-stabilizing agent that shares its core mechanism of action with Paclitaxel. By binding to β-tubulin and promoting microtubule polymerization, it disrupts the dynamic instability of microtubules, leading to G2/M cell cycle arrest and apoptosis. While it exhibits lower cytotoxicity than Paclitaxel, its distinct chemical structure offers a valuable tool for structure-activity relationship studies and the development of novel taxane-based therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other microtubule-targeting agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Taxol binds to polymerized tubulin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxol-induced polymerization of purified tubulin. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. When Taxol met tubulin [asbmb.org]

- 7. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Taxol cytotoxicity on human leukemia cell lines is a function of their susceptibility to programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Cephalomannine and this compound cytotoxicity in human glial and neuroblastoma cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 10-Deacetyltaxol in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of 10-Deacetyltaxol, a key taxane diterpenoid, against various cancer cell lines. As a natural precursor to the widely used chemotherapeutic agent Paclitaxel (Taxol®), this compound and its derivatives are of significant interest in oncology research and drug development. This document details its mechanism of action, cytotoxic effects, and influence on cellular processes such as cell cycle progression and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Microtubule Stabilization

Like other taxanes, this compound exerts its primary anticancer effect by targeting microtubules, essential components of the cellular cytoskeleton involved in mitosis and cell division[1][2]. The core mechanism involves:

-

Binding to Tubulin: this compound binds to the β-tubulin subunit of microtubules.

-

Promoting Microtubule Assembly: This binding promotes the polymerization of tubulin into stable microtubules.

-

Inhibiting Depolymerization: Crucially, it prevents the disassembly of these microtubules, disrupting the dynamic instability required for normal mitotic spindle function[1][3].

This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis)[4][5][6].

Cytotoxicity Across Various Cancer Cell Lines

This compound and its analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the specific cell line and the derivative compound.

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation(s) |

| 7-Xylosyl-10-deacetyltaxol | MCF-7 | Breast Cancer | 0.3776 | [7] |

| 7-Xylosyl-10-deacetyltaxol | Colon Cancer Lines | Colon Cancer | 0.86 | [7] |

| 10-Deacetylbaccatin III (10-DAB) | MCF-7 | Breast Cancer | 5.446* | [7] |

| Baccatin III (from 10-DAB) | HeLa | Cervical Cancer | ~3.65 (4.46 µM) | [8] |

| Baccatin III (from 10-DAB) | A549 | Lung Cancer | > 3.24 (> 4 µM) | [8][9] |

| Baccatin III (from 10-DAB) | A431 | Skin Cancer | ~6.33 (7.81 µM) | [8] |

| Baccatin III (from 10-DAB) | HepG2 | Liver Cancer | > 3.24 (> 4 µM) | [8][9] |

*Value represents the concentration at which 44.8% proliferation inhibition was observed after 24 hours.

Studies have confirmed the growth inhibitory activity of this compound against cervical carcinoma, glioblastoma, and neuroblastoma cells[1]. Furthermore, derivatives such as 14β-hydroxy-10-deacetylbaccatin III have shown enhanced anti-proliferative activity, particularly in cancer cell lines expressing the multidrug-resistant (MDR) phenotype[4].

Impact on Cell Cycle and Apoptosis

The stabilization of microtubules by this compound directly triggers cell cycle arrest, primarily at the G2/M (Gap 2/Mitosis) transition, preventing cells from proceeding through mitosis[4][5][6]. This prolonged mitotic arrest is a potent trigger for apoptosis.

G2/M Phase Arrest

Upon treatment with taxanes, cancer cells are unable to form a functional mitotic spindle, leading to an accumulation of cells in the G2/M phase. This arrest is a well-documented response and can be observed in various cancer cell lines, including lung and breast cancer[5][6]. The arrest is often associated with the downregulation of key cell cycle proteins like cyclin A and cyclin B1[5].

Induction of Apoptosis

Prolonged G2/M arrest ultimately leads to the activation of apoptotic pathways. This programmed cell death is a crucial component of the therapeutic effect of taxanes. Key observations include:

-

Caspase Activation: Taxol has been shown to induce the activation of initiator caspases like caspase-10 and executioner caspases such as caspase-3, -6, and -8[10].

-

p53 and p21 Involvement: The tumor suppressor protein p53 can play a pro-apoptotic role in taxol-induced cell death, a function that is enhanced by its acetylation[11]. Furthermore, the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 is associated with taxol-induced apoptosis, often in a p53-independent manner[5].

-

Intrinsic Pathway: The derivative 7-epi-10-deacetyltaxol has been shown to induce apoptosis in human hepatoma (HepG2) cells via the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS) and activation of the MAPK pathway[12].

The logical flow from microtubule stabilization to apoptosis is visualized below.

Detailed Experimental Protocols

The following sections provide standardized methodologies for key in vitro assays used to evaluate the biological activity of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[8][13].

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with varying concentrations of this compound (or its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value by plotting viability against drug concentration.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M)[5].

Protocol:

-

Cell Culture and Treatment: Grow cells to 60-70% confluency and treat with the desired concentrations of this compound for the appropriate duration.

-

Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[8][9].

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest the entire cell population.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells immediately by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a biologically active taxane that demonstrates significant anticancer properties. Its core mechanism, shared with Paclitaxel, involves the stabilization of microtubules, which effectively induces G2/M cell cycle arrest and subsequent apoptosis in a wide range of cancer cell lines. The quantitative data highlight its potency, and ongoing research into its derivatives shows promise for overcoming challenges such as multi-drug resistance. The standardized protocols provided herein serve as a foundation for the continued investigation and development of this compound and related compounds as valuable assets in cancer therapeutics.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. How Taxol/paclitaxel kills cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-proliferative activity of a new class of taxanes (14beta-hydroxy-10-deacetylbaccatin III derivatives) on multidrug-resistance-positive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Taxol induces caspase-10-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p53 acetylation enhances Taxol-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fungal 7-epi-10-deacetyltaxol produced by an endophytic Pestalotiopsis microspora induces apoptosis in human hepatocellular carcinoma cell line (HepG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of taxol from Lasiodiplodia theobromae and biochemical characterization of its 10-deacetylbaccatin III-10-O-acetyltransferase enzyme and evaluation of anticancer activity of enzymatically synthesized baccatin III [etd.iisc.ac.in]

The Semisynthesis of Paclitaxel: A Technical Guide to Utilizing 10-Deacetyltaxol as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a potent anti-cancer agent, is a complex diterpenoid natural product originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Due to its limited availability from natural sources and the complexity of its total synthesis, semi-synthetic routes from more abundant precursors have become the cornerstone of its commercial production. While 10-deacetylbaccatin III (10-DAB) is the most common precursor, 10-deacetyltaxol (10-DAT) presents a more direct and efficient route to paclitaxel. This technical guide provides an in-depth overview of the semi-synthesis of paclitaxel from this compound, focusing on experimental protocols, quantitative data, and the underlying chemical pathways.

This compound is a naturally occurring taxane that possesses the complete carbon skeleton of paclitaxel, lacking only the acetyl group at the C-10 position. This structural similarity makes its conversion to paclitaxel a straightforward one-step acetylation reaction, offering a significant advantage over the multi-step synthesis required when starting from 10-DAB, which lacks the C-13 side chain.

Physicochemical Properties

A clear understanding of the physicochemical properties of the precursor and the final product is crucial for process development, purification, and formulation.

| Property | This compound | Paclitaxel |

| Molecular Formula | C45H49NO13 | C47H51NO14 |

| Molecular Weight | 811.9 g/mol [1] | 853.9 g/mol [2] |

| Appearance | White Powder[3] | White powder or needles[2] |

| Solubility | Soluble in organic solvents[3] | Low water-solubility (0.25 μg/mL)[4] |

| Melting Point | >228°C (dec.) | 213-216 °C (decomposes) |

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[1] | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[2] |

Semi-Synthetic Pathway: Acetylation of this compound

The conversion of this compound to paclitaxel involves the selective acetylation of the hydroxyl group at the C-10 position of the taxane core. This seemingly simple transformation requires careful control of reaction conditions to avoid side reactions and ensure high yields and purity.

Caption: General workflow for the acetylation of this compound.

Experimental Protocols

Several methods have been developed for the acetylation of this compound. Below are detailed protocols adapted from the scientific literature and patent documentation.

Protocol 1: One-Pot Synthesis of Paclitaxel from 10-Deacetylpaclitaxel

This protocol is adapted from a patent describing a high-yield, one-pot synthesis.[5]

Materials:

-

10-deacetylpaclitaxel (10-DAP)

-

Pyridine

-

Dichloromethane (DCM)

-

Triethylsilyl chloride (TESCl)

-

Acetic anhydride (Ac₂O)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Protection of Hydroxyl Groups: Dissolve 10-deacetylpaclitaxel (e.g., 7.35 g, 9.95 mmol) in a mixture of pyridine (10 mL) and DCM (10 mL). Add triethylsilyl chloride (TESCl) (10 mL, 59.6 mmol) to the solution and stir at room temperature for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step protects the 2'- and 7-hydroxyl groups.[5]

-

Acetylation: To the same reaction mixture, add acetic anhydride (2.2 mL, 23.3 mmol) and stir for 2 hours. Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).[5]

-

Deprotection and Workup: After confirming the completion of the reaction, add 10 mL of DCM and cool the reaction mixture to 0°C. This is followed by the dropwise addition of an acid (e.g., HCl in an organic solvent) to remove the silyl protecting groups. After deprotection, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[5]

-

Purification: The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (1:1) solvent system to yield pure paclitaxel.[5]

Quantitative Data: This one-pot method has been reported to produce paclitaxel with a yield of 84-95% and a purity of over 97% as determined by HPLC.[5]

Protocol 2: Enzymatic Acetylation of this compound

This protocol utilizes an enzyme to catalyze the acetylation, offering a more environmentally friendly alternative to chemical synthesis.

Materials:

-

This compound (DT)

-

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme

-

Acetyl-CoA

-

Buffer solution (e.g., phosphate buffer at pH 5.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Enzymatic Reaction: In a suitable reaction vessel, dissolve this compound in a minimal amount of a compatible organic solvent and then add it to the buffer solution containing the DBAT enzyme and acetyl-CoA. The reaction is typically carried out at a controlled temperature (e.g., 37.5°C) for a specific duration (e.g., several hours).[6]

-

Reaction Quenching and Extraction: Once the reaction is complete, it can be quenched by adding a water-immiscible organic solvent like ethyl acetate. The product, paclitaxel, is then extracted into the organic layer.

-

Purification: The organic extract is concentrated, and the resulting crude paclitaxel is purified using chromatographic techniques such as HPLC.

Quantitative Data: The efficiency of enzymatic acetylation can vary depending on the specific enzyme variant and reaction conditions. A study reported the in vitro one-pot conversion of a related precursor, 7-β-xylosyl-10-deacetyltaxol, to paclitaxel with a yield of 0.64 mg/mL after 15 hours.[7][8]

Data Presentation: Comparison of Synthetic Methods

| Method | Precursor | Key Reagents/Catalysts | Reaction Steps | Yield (%) | Purity (%) | Reference |

| One-Pot Chemical Synthesis | 10-Deacetylpaclitaxel | Pyridine, DCM, TESCl, Ac₂O | 1 (in-situ protection/deprotection) | 84 - 95 | > 97 | [5] |

| Enzymatic Synthesis | This compound | DBAT enzyme, Acetyl-CoA | 1 | Variable | High | [6][7][8] |

| Multi-step from 10-DAB | 10-Deacetylbaccatin III | Various protecting groups, acetylating agents, and side-chain precursors | Multiple | ~58 (overall) | High |

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis and purification of paclitaxel from the reaction mixture.

Typical HPLC Conditions for Paclitaxel Analysis and Purification:

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a mobile phase of acetonitrile:water (55:45 v/v) can be effective.[8][9]

-

Flow Rate: 1.0 mL/min for analytical scale, and higher for preparative scale.[8][9]

-

Detection: UV detection at 227 nm.[10]

-

Injection Volume: Varies depending on the concentration and scale (e.g., 20 µL for analytical).[8][9]

Purification Workflow:

Caption: A typical workflow for the purification of paclitaxel.

Conclusion

The semi-synthesis of paclitaxel from this compound offers a more direct and efficient alternative to the traditional route starting from 10-deacetylbaccatin III. The one-step acetylation, whether through chemical or enzymatic methods, simplifies the overall process and can lead to high yields of pure paclitaxel. The choice between a chemical or enzymatic approach will depend on factors such as scalability, cost of reagents and catalysts, and environmental considerations. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize the semi-synthesis of this vital anti-cancer drug. Further research into novel catalysts and reaction conditions may lead to even more efficient and sustainable methods for paclitaxel production.

References

- 1. This compound | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2013048204A2 - Process for preparing paclitaxel from 10-deacetylpaclitaxel - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. jocpr.com [jocpr.com]

- 8. brieflands.com [brieflands.com]

- 9. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Technical Guide: Discovery and Isolation of 10-Deacetyltaxol from Taxus baccata

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of 10-Deacetyltaxol, a critical precursor for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®), from the European yew, Taxus baccata.

Introduction

The discovery of Paclitaxel from the bark of the Pacific yew, Taxus brevifolia, marked a significant milestone in cancer chemotherapy. However, the low natural abundance of Paclitaxel and the ecological concerns associated with harvesting the slow-growing yew trees necessitated alternative sourcing strategies.[1] A pivotal breakthrough was the identification of 10-Deacetylbaccatin III (a closely related compound, often used in conjunction with this compound research) in the renewable needles of the European yew, Taxus baccata, in significantly higher quantities.[1][2][3][4] this compound itself is a naturally occurring taxane in Taxus species and serves as both an important analytical standard and a potential starting material for synthetic modifications.[5][6] This guide details the experimental procedures for its extraction, purification, and characterization.

Experimental Protocols

The isolation of this compound from Taxus baccata is a multi-step process involving initial extraction, partitioning to remove impurities, and subsequent chromatographic purification.

The first step involves the extraction of the crude mixture of taxoids from the plant material (typically needles or bark).

-

Protocol:

-

Air-dry and powder the needles or bark of Taxus baccata.

-

Extract the powdered material with methanol (or ethanol) at room temperature. A common method involves soaking the material for an extended period (e.g., 16 hours overnight) and may be facilitated by ultrasonication for about 30 minutes.[7]

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

This step aims to separate the lipophilic taxoids from more polar and non-polar impurities.

-

Protocol:

-

Resuspend the crude extract in a mixture of dichloromethane (or another suitable organic solvent) and water.[8][9]

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic phase (dichloromethane layer), which contains the taxoids.

-

The aqueous phase can be re-extracted with dichloromethane to maximize the yield.[7]

-

Pool the organic fractions and evaporate the solvent to obtain a semi-purified taxoid mixture.

-

To further remove non-polar compounds like lipids and waxes, the residue can be washed with a non-polar solvent such as hexane.[8][9]

-

High-purity this compound is obtained through one or more chromatographic steps.

-

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A C18 reverse-phase column is typically used (e.g., 10 x 250 mm, 5 µm particle size).[8][9]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile and water, is employed. A common mobile phase for separating taxanes is a mixture of methanol-water (e.g., 70:30 v/v) or acetonitrile-water.[8][9][10]

-

Flow Rate: A flow rate suitable for the preparative column is set (e.g., 10 mL/min).[8][9]

-

Detection: The eluent is monitored using a UV detector, typically at 227 nm or 230 nm.[8][9][11]

-

Fraction Collection: Dissolve the semi-purified taxoid mixture in the mobile phase and inject it into the HPLC system. Collect the fractions corresponding to the retention time of this compound.

-

Final Step: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

The identity and purity of the isolated compound are confirmed using analytical techniques.

-

Analytical HPLC: To determine the purity of the final product. The conditions are similar to preparative HPLC but on an analytical scale (e.g., C18 column, 4.6 x 250 mm, 5 µm) with a lower flow rate (e.g., 1 mL/min).[8][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the compound. This compound has a molecular weight of approximately 811.87 g/mol .[12][13] The method can be set up to identify the precursor ion [M+H]+ at m/z 812.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H NMR and ¹³C NMR spectra are compared with known standards or literature data to confirm the identity of this compound.[8][14]

Data Presentation

The following tables summarize quantitative data reported in the literature for the isolation of this compound and related taxanes from Taxus baccata.